molecular formula C12H17BO2 B1323007 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane CAS No. 380481-66-3

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane

Cat. No. B1323007
M. Wt: 204.08 g/mol
InChI Key: ZSPBWRPQSPRISS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is a derivative of 1,3,2-dioxaborinane, which is a class of compounds known for forming mesomorphic phases and exhibiting liquid crystalline properties. These compounds are characterized by the presence of a boron atom within the principal structure, which contributes to their unique chemical and physical properties .

Synthesis Analysis

The synthesis of 2,5-diaryl-1,3,2-dioxaborinane derivatives, which include the 5,5-dimethyl-2-(p-tolyl) variant, involves the introduction of various terminal groups to the core structure. These modifications are designed to manipulate the mesomorphic phase range and enhance the liquid crystalline behavior of these compounds .

Molecular Structure Analysis

The molecular structure of related 1,3,2-dioxaborinane derivatives has been extensively studied. For instance, the crystal structure of a similar compound, 5,5-dimethyl-2-oxo-2-hydroxy-1,3,2-dioxaphosphorinane monohydrate, has been determined using X-ray diffraction, revealing a chair conformation with a P=O bond in the equatorial position . Although this structure is for a dioxaphosphorinane, it provides insight into the potential conformational preferences of the dioxaborinane ring system.

Chemical Reactions Analysis

The 1,3,2-dioxaborinane derivatives are known for their stability, as demonstrated by 2,2-difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane, which exhibits an unusual degree of hydrolytic stability. The delocalization of the formal positive charge is confined to the heterocyclic ring, indicating a degree of resonance stabilization within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborinane derivatives are influenced by their molecular conformation. For example, the chair conformer is the most stable due to the interaction between the n-electron pairs of oxygen and the vacant orbital of boron. However, in asymmetrically substituted derivatives, this conformation may be distorted, leading to a variety of conformations such as half-chair forms . The conformational preferences can significantly affect the compound's mesomorphic behavior and stability .

Scientific Research Applications

Hydrolytic Stability and Crystal Structure

  • 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane exhibits a notable degree of hydrolytic stability. X-ray crystal structure analysis reveals a nearly planar dioxaborinane ring structure. This stability and structural feature might be due to the delocalization of the formal positive charge within the heterocyclic ring (Emsley, Freeman, Bates, & Hursthouse, 1989).

Conformational Analysis

  • Studies on the conformation of alkyl-1,3,2-dioxaborinanes, including those similar to 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, indicate that these molecules exhibit conformational homogeneity. The presence of methyl substituents leads to ring distortion and conformational heterogeneity (Kuznetsov et al., 1978).

Conformational Transformations

  • Research on the cis- and trans-isomers of related 1,3,2-dioxaborinanes reveals complex conformational transformations, involving equilibria between different conformers. This can be essential in understanding the dynamic behavior of these molecules (Kuznetsov, 2013).

Suzuki Cross-Coupling Reactions

  • The compound is utilized in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. The optimization of these reactions yields significant biaryls, demonstrating the compound's utility in organic synthesis (Chaumeil, Signorella, & Drian, 2000).

Synthesis of π-Conjugated Polymers

  • It plays a role in the synthesis of π-conjugated polymers. For example, its reaction with alkynyl-dibromo-thiophene compounds forms novel soluble red π-conjugated polymers, useful in material science and electronics (Sato et al., 2005).

Synthesis of Derivatives

  • The compound is also significant in synthesizing various derivatives through reactions like hydrogenation and Diels-Alder reactions, expanding its applications in different chemical domains (Woods & Strong, 1967).

Safety And Hazards

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-10-4-6-11(7-5-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPBWRPQSPRISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Haddenham, CL Bailey, C Vu, G Nepomuceno… - Tetrahedron, 2011 - Elsevier
The Alcaraz–Vaultier borylation of aryl halides and triflates is reported utilizing diisopropylaminoborane (BH 2 N( i Pr) 2 ) prepared from the corresponding lithium …
Number of citations: 31 www.sciencedirect.com
JA Romero-Revilla, A Garcı́a-Rubia… - The Journal of …, 2011 - ACS Publications
The Pd II -catalyzed direct coupling of arene C–H bonds with organoboron reagents assisted by the 2-pyridylsulfinyl group is reported. Methylboronic acid and arylboronic acid …
Number of citations: 77 pubs.acs.org
H Chen, DH Chen, PQ Huang - Cell Reports Physical Science, 2023 - cell.com
The direct transformation of amides has attracted considerable attention in recent years, which has resulted in many valuable synthetic methods. However, the direct, catalytic …
Number of citations: 2 www.cell.com
PM Simon, JO Castillo, TC Owyong… - The Journal of …, 2023 - ACS Publications
Boronic acid protecting group chemistry powerfully enhances the versatility of Suzuki–Miyaura cross-coupling. Prominent examples include trifluoroborate salts, N-methyliminodiacetic …
Number of citations: 4 pubs.acs.org
RP Rucker - 2014 - digital.lib.washington.edu
The discovery, development, scope, and mechanistic studies of three new copper-catalyzed transformations of organoboron compounds are described herein. Specifically, Chapter 1 …
Number of citations: 2 digital.lib.washington.edu
A Dehghani - papers.ssrn.com
Ni/TiO2 nanoparticles were synthesized as a separable and reusable nanocatalyst. The catalyst structure was investigated by XRD, SEM, FT-IR, and N2 adsorption-desorption isotherm …
Number of citations: 0 papers.ssrn.com
S Yasuike, W Qin, Y Sugawara, J Kurita - Tetrahedron letters, 2007 - Elsevier
Novel base-free Suzuki-type cross-coupling reaction by the use of triarylantimony diacetates and arylboronic acids in the presence of Pd(PPh 3 ) 4 catalyst led to the formation of biaryl …
Number of citations: 23 www.sciencedirect.com
V Derdau, R Oekonomopulos… - The Journal of Organic …, 2003 - ACS Publications
The synthesis of 14 C-labeled AVE 0991 ( 14 C-1a) and large-scale synthesis of AVE 0991 (1a) are described. In the key step of the synthesis, the C−C coupling reaction of the …
Number of citations: 30 pubs.acs.org
E Kıbrıs - 2016 - search.proquest.com
3-Substitution reactions of allylic compounds having a good leaving group is a prominent method in Organic Chemistry for the synthesis of new allylic reagents with an exchanged …
Number of citations: 3 search.proquest.com
L Xu, Z Dong, Q Zhang, N Deng, SY Li… - The Journal of Organic …, 2022 - ACS Publications
The versions of Miyaura borylation and protoboration of alkynes catalyzed by low loadings of palladium (400 mol ppm = 0.04 mol %) have been developed. These transformations have …
Number of citations: 1 pubs.acs.org

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